molecular formula C27H20N4O2 B11592223 5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11592223
M. Wt: 432.5 g/mol
InChI Key: JYJUCQHEYWFQIY-UHFFFAOYSA-N
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Description

5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzylamine with benzyl alcohol and 4-nitrobenzaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis have been explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated quinazoline derivatives.

Mechanism of Action

The mechanism of action of 5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C27H20N4O2

Molecular Weight

432.5 g/mol

IUPAC Name

5-benzyl-6-(4-nitrophenyl)-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C27H20N4O2/c32-31(33)21-16-14-20(15-17-21)27-29(18-19-8-2-1-3-9-19)24-12-6-4-10-22(24)26-28-23-11-5-7-13-25(23)30(26)27/h1-17,27H,18H2

InChI Key

JYJUCQHEYWFQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(N3C4=CC=CC=C4N=C3C5=CC=CC=C52)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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